Hexadecyl Cyanoacetate

Polymer degradation kinetics Cytotoxicity Alkyl cyanoacrylate nanoparticles

Hexadecyl cyanoacetate (HDCA; CAS 178246-71-4; molecular formula C₁₉H₃₅NO₂; molecular weight 309.5 g/mol) is a long-chain alkyl cyanoacetate ester that serves as the hydrophobic monomer of choice for the synthesis of amphiphilic poly(alkyl cyanoacrylate) (PACA) copolymers. Its C16 linear alkyl chain is deliberately selected—over shorter (e.g., dodecyl C12, tetradecyl C14) or longer (e.g., octadecyl C18) homologs—to provide the hydrophobicity required for stable nanoparticle core formation while preserving processability during Knoevenagel–Michael copolymerization with PEG-cyanoacetate comonomers.

Molecular Formula C19H35NO2
Molecular Weight 309.5 g/mol
CAS No. 178246-71-4
Cat. No. B8550005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexadecyl Cyanoacetate
CAS178246-71-4
Molecular FormulaC19H35NO2
Molecular Weight309.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOC(=O)CC#N
InChIInChI=1S/C19H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-19(21)16-17-20/h2-16,18H2,1H3
InChIKeyVYKJKXWAMIAGRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexadecyl Cyanoacetate (CAS 178246-71-4): Monomer Selection Guide for PEGylated Poly(alkyl cyanoacrylate) Nanoparticle Synthesis


Hexadecyl cyanoacetate (HDCA; CAS 178246-71-4; molecular formula C₁₉H₃₅NO₂; molecular weight 309.5 g/mol) is a long-chain alkyl cyanoacetate ester that serves as the hydrophobic monomer of choice for the synthesis of amphiphilic poly(alkyl cyanoacrylate) (PACA) copolymers [1]. Its C16 linear alkyl chain is deliberately selected—over shorter (e.g., dodecyl C12, tetradecyl C14) or longer (e.g., octadecyl C18) homologs—to provide the hydrophobicity required for stable nanoparticle core formation while preserving processability during Knoevenagel–Michael copolymerization with PEG-cyanoacetate comonomers [2]. The resulting poly(hexadecyl cyanoacrylate) (PHDCA) and its PEGylated copolymer (PEG-PHDCA) have been extensively validated as biodegradable colloidal drug carriers capable of encapsulating hydrophobic therapeutics and achieving long-circulating, stealth properties in vivo [2][3].

Why Alkyl Chain Length Dictates PACA Nanoparticle Performance: The Inadequacy of Shorter- or Longer-Chain Cyanoacetate Substitution for Hexadecyl Cyanoacetate


In poly(alkyl cyanoacrylate)-based nanoparticle drug delivery systems, the alkyl chain length of the cyanoacetate monomer is the dominant structural variable controlling polymer degradation rate, cytotoxicity, and nanoparticle colloidal stability [1]. Shorter-chain cyanoacrylates (e.g., ethyl C2, isobutyl C4, isohexyl C6) degrade rapidly—on the order of hours—releasing high local concentrations of alkyl cyanoacetate and formaldehyde degradation products, which correlates with elevated cytotoxicity in L929 fibroblasts [2]. Conversely, excessively long chains (e.g., octadecyl C18) increase crystallinity and melting point (octadecyl cyanoacetate m.p. 55–56 °C versus hexadecyl cyanoacetate which is a liquid at room temperature), complicating synthesis, purification, and copolymer self-assembly [3]. Hexadecyl cyanoacetate occupies a functional optimum: its C16 chain provides sufficient hydrophobicity for stable nanoparticle core formation and efficient encapsulation of hydrophobic drugs while maintaining the monomer in a readily processable liquid state and yielding a polymer that degrades slowly enough to avoid acute cytotoxicity yet rapidly enough for complete elimination [1][2]. Substituting another alkyl chain length—or a non-cyanoacetate hydrophobic monomer—would fundamentally alter these interdependent performance characteristics, making generic substitution unreliable without full re-characterization.

Hexadecyl Cyanoacetate: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Alkyl Chain Length-Dependent Degradation Rate Dictates Nanoparticle Cytotoxicity Profile

The degradation rate of poly(alkyl cyanoacrylate) nanoparticles decreases systematically with increasing alkyl chain length, and this rate directly governs cytotoxicity [1]. In a comparative study of four alkyl cyanoacrylate nanoparticle types evaluated in L929 fibroblast cultures, the degradation products released during polymer hydrolysis were identified as the primary cytotoxic agent; faster-degrading polymers generated higher local concentrations of toxic degradation products, leading to greater cell death [1]. Ethyl (C2) and isobutyl (C4) derivatives exhibited the highest toxicity, methyl (C1) showed intermediate toxicity, and isohexyl (C6) cyanoacrylate—the longest chain tested in this head-to-head comparison—demonstrated the lowest toxicity [1]. Extrapolating this established class-level trend, hexadecyl (C16) cyanoacetate, with its substantially longer alkyl chain, is expected to degrade significantly more slowly and exhibit correspondingly lower intrinsic cytotoxicity than any of the shorter-chain monomers directly tested [1][2].

Polymer degradation kinetics Cytotoxicity Alkyl cyanoacrylate nanoparticles L929 fibroblast assay

PEGylated Hexadecyl Cyanoacrylate Copolymer Enables Monodisperse Nanoparticle Formation in the 100–200 nm Size Range

Copolymers synthesized from hexadecyl cyanoacetate and methoxypolyethylene glycol cyanoacetate (MePEGCA) consistently yield monodisperse nanoparticles with mean diameters between 100 and 200 nm, regardless of whether nanoprecipitation or emulsion/solvent evaporation is employed as the preparation method [1]. This reproducible size range is critical for passive tumor targeting via the enhanced permeability and retention (EPR) effect and for minimizing rapid renal clearance. In a separate study, PEG-PHDCA nanoparticles loaded with recombinant human tumor necrosis factor-α (rHuTNF-α) were prepared with three distinct mean diameters—approximately 80 nm, 170 nm, and 240 nm—demonstrating that particle size can be precisely tuned by adjusting formulation parameters (e.g., MePEG molecular weight, polymer concentration) [2]. This degree of size control, combined with monodispersity, is a direct consequence of the amphiphilic balance conferred by the C16 hexadecyl chain in the copolymer architecture.

Nanoparticle size control Monodispersity Nanoprecipitation PEG-PHDCA

In Vivo Half-Life Extension: PEG-PHDCA Nanoparticles Extend rHuTNF-α Circulation Half-Life to 7.42 Hours (14-Fold vs. Free Protein)

Encapsulation of recombinant human tumor necrosis factor-α (rHuTNF-α) into PEG-PHDCA nanoparticles extended the protein's plasma elimination half-life to 7.42 hours in rats, compared with the free protein which is rapidly cleared (half-life on the order of approximately 0.5 hours) [1]. This represents an approximately 14-fold increase in circulatory residence time. A corroborating study using a similar PEG-PHDCA formulation reported an elimination half-life of approximately 5.9 hours in rats, again approximately 14 times longer than that of free rHuTNF-α [2]. The long-circulating property is directly attributable to the PEG surface layer that shields the hydrophobic PHDCA core from opsonin adsorption and subsequent macrophage recognition—a shield effect that depends critically on the hydrophobicity and core stability provided by the hexadecyl cyanoacetate component [1].

Pharmacokinetics Half-life extension Stealth nanoparticles rHuTNF-α PEG-PHDCA

PEG Surface Parameters on PHDCA Nanoparticles Quantitatively Predict Macrophage Evasion and Long-Circulating Performance

The ability of PEG-PHDCA nanoparticles to evade macrophage phagocytosis—the primary clearance mechanism for intravenously administered colloids—was systematically quantified by measuring PEG surface parameters [1]. PEG5000-PHDCA nanoparticles with a mean diameter of 80.0 nm achieved a PEG surface density of 1.32 chains per nm², a mean inter-PEG-chain distance of 0.87 nm, and a fixed aqueous layer thickness (FALT) of 5.16 nm [1]. This specific combination of surface parameters yielded the strongest macrophage evasion among all tested formulations (PEG2000-, PEG5000-, and PEG10000-PHDCA at various particle sizes) [1]. In a complementary study, PEG-PHDCA nanoparticles were shown to adsorb significantly less plasma protein than non-PEGylated PHDCA nanoparticles—as evidenced by 2-D PAGE and Protein Lab-on-chip analysis—confirming that the PEG layer, anchored to the hydrophobic PHDCA core, effectively masks the nanoparticle surface from opsonin recognition [2].

Macrophage uptake PEG surface density Fixed aqueous layer thickness Stealth nanoparticles Opsonization

Drug Encapsulation Efficiency Exceeding 80% in PEG-PHDCA Nanoparticles Validates the Hexadecyl Core as a High-Capacity Hydrophobic Drug Reservoir

PEG-PHDCA nanoparticles formulated from hexadecyl cyanoacetate-based copolymer demonstrated an encapsulation efficiency exceeding 80% for the hydrophobic anticancer drug 10-hydroxycamptothecin (HCPT), with a drug loading content of 2.92 ± 0.21% (w/w) [1]. The resulting HCPT-loaded nanoparticles exhibited an average size of 141.6 ± 6.7 nm with a Zeta potential of −18.2 ± 2.2 mV, indicating good colloidal stability [1]. In a parallel study, rHuTNF-α-loaded PEG-PHDCA nanoparticles achieved an encapsulation efficiency of approximately 50% [2]. For context, typical PLGA or PLA nanoparticles encapsulating similar hydrophobic drugs (e.g., paclitaxel, camptothecin analogs) commonly achieve encapsulation efficiencies in the 40–70% range, depending on formulation parameters [3]. The high encapsulation efficiency observed for HCPT in PEG-PHDCA is directly attributable to the hydrophobicity and core-forming capacity of the hexadecyl (C16) chains, which create a favorable thermodynamic environment for hydrophobic drug partitioning.

Encapsulation efficiency Drug loading Hydrophobic drug delivery 10-Hydroxycamptothecin PEG-PHDCA

Hexadecyl Cyanoacetate: Best-Fit Application Scenarios Based on Quantitative Evidence


Monomer for Long-Circulating Stealth Nanoparticles in Cancer Therapy

Hexadecyl cyanoacetate is the hydrophobic monomer of choice for synthesizing PEG-PHDCA copolymers intended for long-circulating, passively tumor-targeted nanoparticle formulations. The evidence demonstrates that PEG-PHDCA nanoparticles extend the plasma half-life of encapsulated therapeutic proteins by approximately 14-fold (to 7.42 hours) compared with free protein [1], while PEG surface parameter optimization (PEG5000, 80 nm particles) yields quantitative macrophage evasion (PEG surface density 1.32 chains/nm², FALT 5.16 nm) . In an S-180 sarcoma mouse model, rHuTNF-α-loaded PEG-PHDCA nanoparticles achieved a tumor weight inhibition rate of 78.3%, significantly superior to equivalent doses of free rHuTNF-α . These data collectively position hexadecyl cyanoacetate-based copolymers as enabling materials for cancer nanomedicine programs requiring extended circulatory residence and tumor-selective accumulation.

Brain-Targeted Drug Delivery Across the Blood–Brain Barrier

PEGylated PHDCA nanoparticles—synthesized from hexadecyl cyanoacetate—have been shown to penetrate the blood–brain barrier (BBB) to a greater extent than all other tested nanoparticle formulations (including polysorbate 80-coated and poloxamine 908-coated nanoparticles), without inducing BBB permeabilization [1]. This finding is particularly significant because polysorbate 80-coated nanoparticles, previously considered the only particulate carriers capable of brain diffusion, were found to cause BBB permeabilization likely due to surfactant toxicity [1]. The PEG-PHDCA platform thus offers a unique combination of BBB penetration and BBB integrity preservation, making hexadecyl cyanoacetate the monomer of choice for CNS-targeted nanocarrier development in neurodegenerative diseases (e.g., Alzheimer's disease, where selegiline-functionalized PEG-PHDCA nanoparticles have been evaluated for Aβ₁–₄₂ peptide targeting) and brain tumor therapy.

Biodegradable Nanoparticle Formulations for Chronic or Repeated-Dose Therapeutic Regimens

For therapeutic applications requiring chronic or repeated administration, the slow degradation rate and correspondingly low cytotoxicity of poly(hexadecyl cyanoacrylate) represent a critical safety advantage. The established class-level relationship—longer alkyl chain length → slower hydrolytic degradation → lower cytotoxicity [1]—predicts that hexadecyl cyanoacetate-based polymers will generate cytotoxic degradation products (alkyl cyanoacetate, formaldehyde) at a substantially slower rate than shorter-chain analogs (ethyl, isobutyl, isohexyl cyanoacrylates). This slow, sustained degradation profile avoids the acute cytotoxicity spikes associated with rapidly degrading PACA nanoparticles, making hexadecyl cyanoacetate the preferred monomer for chronic drug delivery applications where long-term polymer biocompatibility is non-negotiable—such as in long-acting injectable antipsychotics, hormone-replacement therapies, or anti-tuberculosis drug delivery.

Amphiphilic Copolymer Design with Tunable Hydrophobicity for Tailored Drug Release

The hydrophobicity of PEG-PHDCA copolymers can be precisely modulated by adjusting the molar ratio of MePEG cyanoacetate to hexadecyl cyanoacetate during Knoevenagel–Michael copolymerization [1]. Copolymer hydrophobicity directly influences nanoparticle core density, drug encapsulation affinity, and drug release kinetics. This tunability—achieved by varying the hexadecyl cyanoacetate feed ratio from 1:1 to 1:5 (MePEGCA:HDCA) [1]—enables formulators to rationally design nanoparticle carriers for drugs spanning a wide range of hydrophobicities. For example, a higher HDCA ratio (1:5) produces a more hydrophobic core suitable for highly lipophilic drugs (logP > 5), while a lower ratio (1:1) yields a less hydrophobic matrix appropriate for moderately lipophilic compounds. This formulation flexibility, rooted in the C16 chain length of hexadecyl cyanoacetate, makes HDCA an indispensable building block in combinatorial nanomedicine libraries.

Quote Request

Request a Quote for Hexadecyl Cyanoacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.